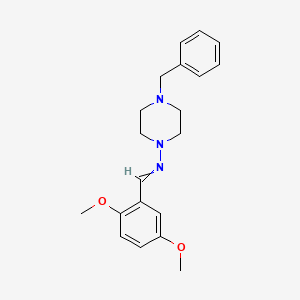
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine, also known as BDMP, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BDMP belongs to the class of piperazine derivatives and has been studied for its various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In terms of its anxiolytic and antidepressant effects, 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may act by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its anticancer effects. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that it has been shown to have low toxicity levels in animal models. This makes it a potentially safer alternative to other anticancer and antidepressant agents. However, one limitation of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to specifically target its effects.
Direcciones Futuras
There are many potential future directions for research on 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine. One direction could be to further investigate its anticancer effects and potential use as a chemotherapy agent. Another direction could be to study its anxiolytic and antidepressant effects in more detail, potentially leading to the development of new treatments for these conditions. Additionally, the development of new 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine analogs with improved pharmacological properties could be explored.
Métodos De Síntesis
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with benzylamine to form a Schiff base. The Schiff base is then reacted with piperazine to form 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine.
Aplicaciones Científicas De Investigación
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use as an antidepressant and anxiolytic agent. It has been shown to have anxiolytic effects in animal models of anxiety and has been suggested to have potential as a treatment for depression.
Propiedades
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-8-9-20(25-2)18(14-19)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGTZHPWWBYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
